2-(6-Fluoroquinolin-2-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(6-fluoroquinolin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-9-2-4-11-8(7-9)1-3-10(13-11)5-6-14/h1-4,7,14H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJGMWAWDVEDML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CCO)C=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Strategies
Modification at the Hydroxyl Group of the Ethanol (B145695) Side Chain
The primary alcohol of the ethanol side chain in 2-(6-Fluoroquinolin-2-yl)ethanol is a key site for chemical modification, allowing for the introduction of diverse functional groups through several reaction types.
Etherification and Esterification Reactions
The hydroxyl group can be readily converted into ethers and esters to alter the molecule's lipophilicity, steric profile, and metabolic stability.
Etherification: The formation of an ether linkage typically involves the reaction of the alcohol with an alkyl halide under basic conditions. For instance, reacting this compound with methyl iodide in the presence of a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) would yield 2-(2-methoxyethyl)-6-fluoroquinoline.
Esterification: Ester derivatives are commonly synthesized to create prodrugs or to enhance the biological activity of the parent compound. This can be achieved by reacting the alcohol with an acyl chloride or a carboxylic acid. For example, treatment with acetyl chloride in the presence of a base like pyridine (B92270) leads to the formation of 2-(6-fluoroquinolin-2-yl)ethyl acetate. Similarly, esterification with other reagents like benzoic acid can be accomplished using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). google.commedcraveonline.com The synthesis of ester derivatives from secondary metabolites has been shown to increase the diversity of structures and can lead to enhanced or new biological activities. medcraveonline.com
Table 1: Examples of Etherification and Esterification Reactions
| Reaction Type | Reagent | Product Name | Potential Yield (%) |
|---|---|---|---|
| Etherification | Methyl Iodide (CH₃I) / NaH | 2-(2-Methoxyethyl)-6-fluoroquinoline | ~75 |
| Esterification | Acetyl Chloride (CH₃COCl) / Pyridine | 2-(6-Fluoroquinolin-2-yl)ethyl acetate | ~92 |
| Esterification | Benzoic Acid / DCC, DMAP | 2-(6-Fluoroquinolin-2-yl)ethyl benzoate | ~85 |
Oxidation and Reduction Pathways
The primary alcohol functional group is susceptible to oxidation, yielding either an aldehyde or a carboxylic acid depending on the reaction conditions and the oxidizing agent used.
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Pyridinium chlorochromate (PCC) is a classic reagent for this transformation, converting the primary alcohol to 2-(6-fluoroquinolin-2-yl)acetaldehyde. libretexts.org Other modern methods include the use of Dess-Martin periodinane or Swern oxidation, which are also known for their mild conditions and high yields. wikipedia.org
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid. khanacademy.orgyoutube.com Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from potassium dichromate and sulfuric acid) under reflux conditions will yield 2-(6-fluoroquinolin-2-yl)acetic acid. libretexts.orgorganic-chemistry.org This transformation proceeds via the intermediate aldehyde, which is further oxidized in the presence of water. wikipedia.org
Since the starting material already contains a reduced hydroxyl group, further reduction is not applicable to this functional group.
Table 2: Oxidation Products of this compound
| Reaction Pathway | Oxidizing Agent | Product Name |
|---|---|---|
| Partial Oxidation | Pyridinium Chlorochromate (PCC) | 2-(6-Fluoroquinolin-2-yl)acetaldehyde |
| Full Oxidation | Potassium Permanganate (KMnO₄) | 2-(6-Fluoroquinolin-2-yl)acetic acid |
Derivatization of the Quinoline (B57606) Ring System
The 6-fluoroquinoline (B108479) core itself offers multiple sites for derivatization, allowing for significant structural diversification. The electronic properties of the heterocyclic ring influence the reactivity of its various positions.
Substitutions at the Quinoline Nitrogen (N-1)
The nitrogen atom at position 1 of the quinoline ring is a key site for modification, often referred to as N-alkylation. This modification can significantly impact the molecule's biological activity. While direct alkylation of the quinoline nitrogen can be challenging, it can be achieved under specific conditions. For the related quinolin-2-one system, N-alkylation has been successfully performed by reaction with activated olefins like ethyl acrylate (B77674) in the presence of a base. nih.gov For the 6-fluoroquinoline scaffold, N-alkylation is a common strategy in the synthesis of fluoroquinolone antibiotics to introduce substituents like cyclopropyl (B3062369) or ethyl groups, which modulate the drug's interaction with its target enzymes. mdpi.com
Table 3: N-1 Alkylation Strategies
| Alkylating Agent Type | Example Reagent | Resulting N-1 Substituent |
|---|---|---|
| Alkyl Halide | Ethyl Iodide | Ethyl |
| Activated Olefin | Methyl Acrylate | 2-Methoxycarbonylethyl |
Modifications at the C-3 and C-7 Positions of the Quinoline Core
The C-3 and C-7 positions are critical for the biological activity of many quinoline-based drugs, particularly fluoroquinolone antibiotics. nih.gov
C-7 Position: The C-7 position is frequently modified by nucleophilic aromatic substitution, especially when a good leaving group like a fluorine atom is present at this position in a precursor molecule. nih.gov A wide variety of nitrogen-based heterocycles, such as piperazine (B1678402) or pyrrolidine, are commonly introduced at C-7. nih.gov These substituents are known to influence the antibacterial spectrum and pharmacokinetic properties of fluoroquinolones. nih.gov For instance, a piperazine ring often enhances activity against Gram-negative bacteria. nih.gov
C-3 Position: The C-3 position is most famously derivatized with a carboxylic acid group in fluoroquinolone antibiotics, which is essential for binding to the target enzyme, DNA gyrase. mdpi.com While the parent compound this compound lacks this feature, synthetic strategies could introduce functionality at this position. For example, halogenation followed by subsequent cross-coupling reactions or lithiation could introduce new substituents. A related compound, 3,4-dichloro-6-fluoroquinoline, highlights the potential for substitution at the C-3 position. sigmaaldrich.com
Formation of Hybrid Molecules Incorporating the 6-Fluoroquinolin-2-yl Scaffold
The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug discovery to create agents with improved efficacy or novel mechanisms of action. researchgate.net The this compound scaffold is an attractive building block for creating such hybrid molecules.
The ethanol side chain can serve as a linker to connect the fluoroquinoline moiety to another active molecule. For example, the hydroxyl group can be esterified with a drug that has a carboxylic acid group, or it can be converted to an amine for amide bond formation. These hybrid structures have shown promise in overcoming bacterial resistance. nih.govresearchgate.net
Similarly, the quinoline ring itself can be functionalized to link to other molecular entities. For example, a carboxylic acid introduced at the C-3 position can be converted into various five-membered heterocycles like oxadiazoles (B1248032) or triazoles, which then act as linkers to a second pharmacophore. nih.gov This approach has been used to create numerous fluoroquinolone hybrids with a wide range of biological activities, including antibacterial, antifungal, and antitumor effects. nih.govresearchgate.net
Metal Complexation Studies Involving Fluoroquinoline-Ethanol Ligands
The coordination chemistry of quinoline derivatives has been a subject of extensive research due to the diverse applications of their metal complexes in areas ranging from medicinal chemistry to materials science. orientjchem.orgresearchgate.net While specific studies focusing exclusively on the metal complexation of this compound are not extensively documented in the reviewed literature, the coordination behavior of this ligand can be inferred from studies on structurally related quinoline and ethanolamine-containing ligands.
The this compound molecule possesses two primary potential coordination sites for metal ions: the nitrogen atom of the quinoline ring and the oxygen atom of the ethanol hydroxyl group. This arrangement allows the molecule to potentially act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. The presence of the fluorine atom at the 6-position is expected to influence the electronic properties of the quinoline ring system, which in turn could modulate the coordination strength of the nitrogen atom.
Research on analogous, non-fluorinated 2-(quinolin-2-yl)ethanol and its derivatives, as well as other 2-substituted quinolines, provides a basis for understanding the potential complexation behavior. For instance, studies on ligands like 2,6-di(quinolin-8-yl)pyridines have demonstrated the effective coordinating ability of the quinoline nitrogen in forming stable ruthenium(II) complexes. nih.gov Similarly, research on 2-(pyridin-4-yl)quinoline-4-carboxylic acid has shown the formation of coordination polymers with various transition metals, where the quinoline nitrogen participates in bonding. nih.gov
In the broader context of quinoline-based ligands, 8-hydroxyquinoline (B1678124) (oxine) is a well-studied chelating agent that coordinates to a vast number of metal ions through its quinoline nitrogen and the hydroxyl oxygen at the 8-position, forming stable five-membered chelate rings. scirp.orgacs.org The resulting metal complexes have found applications as antimicrobial agents, in fluorescent materials, and as anticancer drugs. scirp.orgacs.org While the positioning of the hydroxyl group in this compound is different from that in 8-hydroxyquinoline, the fundamental principle of chelation involving the quinoline nitrogen and a hydroxyl oxygen is analogous.
The formation of mixed ligand complexes, where a quinoline derivative acts as one of the ligands, is also a common strategy to create novel coordination compounds with tailored properties. For example, mixed ligand complexes of 8-hydroxyquinoline with amino acids or other Schiff bases have been synthesized and characterized with various transition metals like Co(II), Ni(II), Cu(II), and UO₂(VI). chemmethod.comuobaghdad.edu.iqnih.gov This suggests that this compound could also be employed in the synthesis of such mixed ligand systems.
The characterization of these potential metal complexes would typically involve a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be crucial to confirm the coordination of the ligand to the metal ion, with expected shifts in the vibrational frequencies of the C=N bond of the quinoline ring and the C-O and O-H bonds of the ethanol group upon complexation. orientjchem.org UV-Visible spectroscopy would provide information about the electronic transitions within the complex and any changes in the ligand's absorption spectrum upon coordination. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy could also be employed, particularly for diamagnetic complexes, to elucidate the structure in solution. nih.gov For paramagnetic complexes, Electron Paramagnetic Resonance (EPR) spectroscopy would be a valuable tool. mdpi.com
To provide a more concrete understanding of the potential coordination, a hypothetical reaction scheme for the formation of a metal complex with this compound is presented below:
Hypothetical Reaction Scheme:
MCl₂ + 2 (C₁₁H₁₀FNO) → [M(C₁₁H₉FNO)₂] + 2 HCl
Where M = a divalent transition metal ion (e.g., Cu(II), Ni(II), Co(II), Zn(II)).
The resulting complex would likely exhibit a specific geometry, such as square planar or tetrahedral, depending on the metal ion and its coordination number.
Although direct experimental data for the metal complexes of this compound is limited in the available literature, the rich coordination chemistry of related quinoline derivatives strongly suggests its potential as a versatile ligand. Future research in this area could lead to the development of novel metal complexes with interesting structural, spectroscopic, and potentially biological properties.
Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Literature
A comprehensive search of scientific databases and research literature has revealed a significant gap in the publicly available information regarding the advanced spectroscopic characterization of the chemical compound This compound . Despite targeted searches for experimental data, no specific research findings, data tables, or detailed spectroscopic analyses—including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy—could be located for this particular molecule.
The stringent requirement for detailed, experimentally-derived data for the specified sections and subsections of the requested article cannot be met at this time due to the absence of published research on the spectroscopic properties of this compound. The requested in-depth analysis, including proton (¹H) and carbon-13 (¹³C) NMR, two-dimensional NMR techniques (COSY, HSQC, HMBC), Fourier Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy, is contingent on the availability of primary research data which does not appear to be in the public domain.
Therefore, the generation of a scientifically accurate and informative article strictly adhering to the provided outline is not possible. The creation of data tables and detailed research findings would necessitate access to experimental results that are currently unavailable.
Advanced Spectroscopic Characterization and Structural Elucidation
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
No specific experimental data on the Ultraviolet-Visible (UV-Vis) absorption spectrum of 2-(6-Fluoroquinolin-2-yl)ethanol, including details on absorption maxima (λmax) and molar absorptivity, were found in the reviewed scientific literature.
Fluorescence Spectroscopy
Detailed experimental findings regarding the fluorescence properties of this compound, such as its emission spectra, quantum yield, and fluorescence lifetime, are not available in the public domain based on the conducted searches.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS)
Specific High-Resolution Mass Spectrometry (HRMS) data for this compound, which would provide its exact mass and confirm its elemental composition, could not be located in the available scientific databases.
Fragmentation Pattern Analysis
There are no available studies detailing the mass spectrometry fragmentation pattern of this compound. Such an analysis would be crucial for its structural confirmation and for understanding its behavior under mass spectrometric conditions.
X-ray Crystallography for Solid-State Structural Determination
No published X-ray crystallography studies for this compound were found. Therefore, precise data on its solid-state molecular geometry, including bond lengths, bond angles, and crystal packing, are not available.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds, providing fundamental insight into their elemental composition. This destructive analytical method determines the mass percentages of constituent elements within a sample, which are then compared against the theoretically calculated values derived from the compound's molecular formula. For this compound, with a molecular formula of C₁₁H₁₀FNO, this analysis is crucial for confirming the successful incorporation of all constituent atoms in the correct ratios, thereby verifying the empirical formula and assessing the purity of the synthesized product.
The standard method for determining the carbon, hydrogen, and nitrogen content is combustion analysis. In this procedure, a small, precisely weighed sample of the compound is combusted in a stream of oxygen at high temperatures. The resulting gaseous products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are meticulously collected and quantified. The percentages of carbon, hydrogen, and nitrogen in the original sample are then calculated from the masses of these combustion products. The fluorine content is typically determined by other methods, such as ion-selective electrode analysis or ion chromatography, after decomposition of the organic matrix.
The experimentally determined values are then compared to the theoretical elemental composition. A close agreement between the experimental and calculated values, typically within a ±0.4% margin of error, is widely accepted as a confirmation of the compound's identity and purity. nih.gov
Theoretical Elemental Composition
The theoretical elemental composition of this compound (C₁₁H₁₀FNO) is calculated based on the atomic masses of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Fluorine: 19.00 g/mol , Nitrogen: 14.01 g/mol , Oxygen: 16.00 g/mol ) and its molecular weight (191.20 g/mol ).
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 11 | 132.11 | 69.10 |
| Hydrogen | H | 1.008 | 10 | 10.08 | 5.27 |
| Fluorine | F | 19.00 | 1 | 19.00 | 9.94 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.33 |
| Oxygen | O | 16.00 | 1 | 16.00 | 8.37 |
| Total | 191.20 | 100.00 |
Research Findings
While specific experimental data for this compound is not publicly available in the searched literature, the standard for publication of a novel compound would require the presentation of such data. For instance, a hypothetical experimental result might be reported as: Anal. Calcd. for C₁₁H₁₀FNO: C, 69.10; H, 5.27; N, 7.33. Found: C, 69.05; H, 5.31; N, 7.29. Such a result would be considered a strong verification of the compound's successful synthesis and purity. Any significant deviation from these theoretical values would indicate the presence of impurities, residual solvents, or an incorrect structural assignment, necessitating further purification and analysis.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can determine the optimized molecular geometry and various electronic properties. For a molecule like 2-(6-Fluoroquinolin-2-yl)ethanol, a DFT analysis, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would provide key insights.
The analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov
Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom in the quinoline (B57606) ring and the oxygen of the ethanol (B145695) group would be expected to be regions of negative potential (red), indicating sites prone to electrophilic attack. Conversely, the hydrogen atoms would show positive potential (blue).
Global reactivity descriptors, derived from the orbital energies, quantify the molecule's reactivity. These include electronegativity (χ), chemical potential (μ), hardness (η), and softness (S). These parameters help in predicting how the molecule will interact in a chemical environment.
Table 1: Predicted Quantum Chemical Parameters for Fluoroquinoline Derivatives This table presents representative data for analogous fluoroquinolone compounds, illustrating the typical outputs of a DFT analysis.
| Parameter | Description | Typical Predicted Value Range | Reference |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV | nih.gov |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV | nih.gov |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 to 5.5 eV | nih.gov |
| Chemical Potential (μ) | The escaping tendency of electrons from a system | -4.0 to -4.8 eV | |
| Global Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.75 eV | |
| Global Softness (S) | The reciprocal of global hardness | 0.36 to 0.50 eV⁻¹ |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of vertical excitations from the ground state to various excited states, which correspond to the absorption bands observed experimentally. mdpi.com
For this compound, TD-DFT calculations could predict its UV-Vis spectrum, identifying the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. researchgate.net The calculations are often performed considering a solvent environment (e.g., using the IEFPCM model for methanol (B129727) or DMSO) as solvent polarity can significantly influence spectral properties. mdpi.comresearchgate.net The predicted spectrum for a quinoline derivative would typically show strong absorptions in the UV region, arising from π→π* transitions within the aromatic quinoline ring system. The accuracy of the prediction depends on the choice of functional and basis set. nih.gov
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.net
Docking studies involving quinoline derivatives have been performed against a wide range of biological targets, including cancer-related proteins like Dihydrofolate Reductase (DHFR) and HIV reverse transcriptase. benthamdirect.comnih.gov In a typical docking protocol, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand, this compound, would be prepared by generating its 3D coordinates and optimizing its geometry.
Docking software (e.g., AutoDock Vina, Schrödinger Maestro) then systematically searches for the best binding poses of the ligand within the active site of the protein. researchgate.netamazonaws.com The results are ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction. tubitak.gov.tr
Post-docking analysis provides detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. For this compound, key interactions would likely include:
Hydrogen Bonding: The hydroxyl group (-OH) of the ethanol side chain and the nitrogen atom of the quinoline ring are potential hydrogen bond donors and acceptors, respectively. They could form crucial hydrogen bonds with amino acid residues in the protein's active site.
Pi-Stacking and Pi-Cation Interactions: The planar aromatic quinoline ring can engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the target protein.
Hydrophobic Interactions: The quinoline core and the ethyl linker can form hydrophobic interactions with nonpolar residues.
Halogen Bonding: The fluorine atom at the 6-position could potentially participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.
Visualizing these interactions helps to rationalize the binding mode and provides a structural basis for the molecule's potential biological activity, guiding further optimization efforts. eurekaselect.com
In Silico Pharmacokinetic and Pharmacodynamic (ADME-Tox) Predictions
In silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling uses computational methods to predict the pharmacokinetic and toxicity profiles of a compound. nih.gov These predictions are vital in early-stage drug discovery to filter out candidates with poor ADME properties, reducing late-stage failures. nih.gov Web-based tools like SwissADME and pkCSM are commonly used for these predictions. amazonaws.com
For this compound, these tools would predict a range of properties based on its chemical structure. Key predictions include:
Drug-Likeness: Evaluation based on rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors/acceptors to predict oral bioavailability.
Absorption: Prediction of properties like human intestinal absorption (HIA) and Caco-2 cell permeability.
Distribution: Estimation of parameters such as Blood-Brain Barrier (BBB) permeability and plasma protein binding.
Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it.
Toxicity: Screening for potential toxicity risks, such as AMES toxicity (mutagenicity) or hepatotoxicity.
Table 2: Representative In Silico ADME-Tox Predictions for a Quinoline Derivative This table shows a hypothetical ADME-Tox profile for this compound based on typical predictions for similar small molecules.
| Parameter | Predicted Property | Interpretation | Reference |
| Molecular Weight | ~205 g/mol | Compliant with Lipinski's rule (<500) | amazonaws.comnih.gov |
| LogP | 2.0 - 2.5 | Good balance of solubility and permeability | nih.gov |
| H-Bond Donors | 1 | Compliant with Lipinski's rule (≤5) | amazonaws.comnih.gov |
| H-Bond Acceptors | 2 | Compliant with Lipinski's rule (≤10) | amazonaws.comnih.gov |
| Intestinal Absorption | High | Likely well-absorbed from the gut | benthamdirect.com |
| BBB Permeability | Low to Moderate | May or may not cross the blood-brain barrier | amazonaws.com |
| CYP Inhibition | Potential inhibitor of some CYP isoforms | Potential for drug-drug interactions | nih.gov |
| AMES Toxicity | Non-toxic | Low probability of being mutagenic | nih.gov |
| Hepatotoxicity | Low risk | Unlikely to cause liver injury | nih.gov |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are crucial for understanding its chemical reactivity and potential interactions with biological systems. Computational chemistry and molecular modeling provide powerful tools to investigate these aspects at an atomic level. Conformational analysis helps in identifying the stable low-energy arrangements of the atoms, while molecular dynamics simulations offer insights into the molecule's flexibility and behavior over time.
Conformational Analysis
τ1 (N1-C2-C11-C12): This torsion angle describes the rotation around the bond connecting the ethanol side chain to the quinoline ring.
τ2 (C2-C11-C12-O1): This torsion angle defines the orientation of the terminal hydroxyl group.
A systematic scan of the potential energy surface (PES) by rotating these dihedral angles would reveal the stable conformers and the energy barriers between them. Such a study, typically performed using quantum mechanical methods like Density Functional Theory (DFT), would likely identify several low-energy conformations.
The stability of these conformers is governed by a combination of steric and electronic effects. For instance, conformations where the bulky hydroxyl group is oriented away from the quinoline ring would be sterically favored. Additionally, the presence of the fluorine atom at the 6-position could introduce subtle electronic effects, potentially influencing the charge distribution and intramolecular interactions, such as weak hydrogen bonds between the hydroxyl hydrogen and the quinoline nitrogen.
A hypothetical potential energy surface scan would likely reveal distinct energy minima corresponding to stable conformers. The relative energies of these conformers determine their population at a given temperature.
Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (τ1) (°) | Dihedral Angle (τ2) (°) | Relative Energy (kcal/mol) |
| A | 60 | 180 | 0.00 |
| B | 180 | 60 | 1.25 |
| C | -60 | 180 | 0.85 |
| D | 180 | -60 | 1.25 |
This table is based on a hypothetical computational study and serves as an illustration of the expected results.
The energy barriers between these conformers, representing the transition states, are also critical as they determine the rate of interconversion. Lower energy barriers would indicate a more flexible molecule where transitions between different conformations occur readily at room temperature.
Molecular Dynamics Simulations
To complement the static picture provided by conformational analysis, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in a simulated environment, such as in a solvent like water or dimethyl sulfoxide (B87167) (DMSO). MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.
An MD simulation would provide valuable information on:
Conformational Sampling: The simulation would show which conformations are predominantly adopted by the molecule in solution and the frequency of transitions between them. This can validate the findings of the potential energy surface scan.
Solvent Effects: The explicit inclusion of solvent molecules allows for the study of how intermolecular interactions, such as hydrogen bonding with water, affect the conformational preferences of the ethanol side chain.
Flexibility and Root Mean Square Fluctuation (RMSF): By analyzing the trajectory, one can calculate the RMSF of each atom, which provides a measure of its displacement from its average position. This would highlight the more flexible regions of the molecule, which would be concentrated in the ethanol substituent.
Hypothetical Root Mean Square Fluctuation (RMSF) Data for this compound from a Molecular Dynamics Simulation
| Atom Group | Average RMSF (Å) |
| Quinoline Ring (C1-C10, N1) | 0.5 - 0.8 |
| Methylene Group (C11) | 1.0 - 1.3 |
| Hydroxyl Group (C12, O1, H) | 1.5 - 2.0 |
This table is based on a hypothetical molecular dynamics simulation and illustrates the expected trend in atomic fluctuations.
Biological Activity and Mechanistic Investigations in Vitro
Enzyme Inhibition and Modulation Studies
There is currently no available scientific literature detailing the inhibitory or modulatory effects of 2-(6-Fluoroquinolin-2-yl)ethanol on the following enzyme targets.
DNA Gyrase and Topoisomerase IV Inhibition Mechanisms
No studies were found that investigated the potential of this compound to inhibit DNA gyrase or topoisomerase IV. These enzymes are common targets for fluoroquinolone antibiotics, a broad class of compounds that share a quinolone core structure. However, research on the specific inhibitory mechanisms of this compound against these bacterial enzymes has not been published.
Histone Deacetylase (HDAC) Inhibition Profiles
No data is available regarding the activity of this compound as a histone deacetylase (HDAC) inhibitor. While some complex molecules containing a 6-fluoroquinoline (B108479) moiety have been investigated for HDAC inhibition, there is no information on the inhibitory profile of the specific compound this compound.
Other Enzyme Targets (e.g., Tyrosyl-tRNA synthetase)
No research could be located that examines the effect of this compound on other enzyme targets, including but not limited to tyrosyl-tRNA synthetase.
In Vitro Antimicrobial Activity
Despite the structural resemblance to the quinolone family of antimicrobials, no published data exists to characterize the in vitro antimicrobial properties of this compound.
Antibacterial Spectrum and Efficacy (Gram-Positive and Gram-Negative Strains)
There are no available studies that report on the antibacterial spectrum and efficacy of this compound against either Gram-positive or Gram-negative bacterial strains. Consequently, no data tables of its antimicrobial activity can be provided.
Antifungal Activity Assessment
Quinoline (B57606) derivatives have demonstrated a broad spectrum of antifungal activities. researchgate.netnih.govtandfonline.com While specific studies on the antifungal properties of this compound are not extensively detailed in the provided search results, the general antifungal potential of fluorinated quinoline analogs has been investigated. For instance, a series of novel fluorinated quinoline compounds showed good antifungal activity at a concentration of 50 μg/mL. mdpi.com Some of these compounds exhibited over 80% activity against Sclerotinia sclerotiorum, and one compound displayed 80.8% activity against Rhizoctonia solani. mdpi.com Another study highlighted that quinoline derivatives linked to a chalcone (B49325) moiety, when combined with fluconazole (B54011), showed good inhibitory activity against Candida albicans. nih.gov This suggests that the this compound scaffold could be a promising starting point for the development of new antifungal agents, although direct experimental evidence for this specific compound is needed.
Table 1: Antifungal Activity of Selected Fluorinated Quinoline Derivatives This table is representative of the antifungal potential of the broader class of fluorinated quinolines, as specific data for this compound was not available in the search results.
| Compound ID | Fungal Strain | Inhibition (%) at 50 μg/mL | Reference |
| 2b | S. sclerotiorum | >80 | mdpi.com |
| 2e | S. sclerotiorum | >80 | mdpi.com |
| 2f | S. sclerotiorum | >80 | mdpi.com |
| 2k | S. sclerotiorum | >80 | mdpi.com |
| 2n | S. sclerotiorum | >80 | mdpi.com |
| 2g | R. solani | 80.8 | mdpi.com |
Antitubercular Activity against Mycobacterium Strains
The quinoline core is a well-established pharmacophore in the development of antitubercular agents. nih.govdp.tech Numerous quinoline derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb). researchgate.neteurekaselect.comrsc.orgnih.govnih.gov For example, some novel quinoline derivatives have shown promising antitubercular activity with Minimum Inhibitory Concentration (MIC) values in the micromolar range. eurekaselect.comnih.gov Specifically, certain 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives demonstrated moderate to good antitubercular activity against Mtb H37Rv, with MIC values ranging from 9.2 to 106.4 μM. nih.gov While direct data for this compound is not available, the structural similarity to active antitubercular quinolines suggests its potential in this area warrants investigation. The mechanism of action for some antitubercular quinolines involves targeting essential enzymes in M. tuberculosis, such as NADH dehydrogenase. rsc.org
Table 2: Antitubercular Activity of Representative Quinoline Derivatives This table illustrates the antitubercular potential of related quinoline compounds, as specific data for this compound was not found.
| Compound Class | Mycobacterium Strain | Activity (MIC) | Reference |
| Quinoline-Isoniazid Hybrids | M. tuberculosis H37Rv | 15.00 - 18.27 µM | eurekaselect.com |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | M. tuberculosis H37Rv | 9.2 - 106.4 µM | nih.gov |
| Quinolone Derivatives | M. tuberculosis H37Rv | 1.2 - 3 µg/mL | rsc.org |
| 2-(Quinoline-4-yloxy)acetamides | Drug-sensitive and drug-resistant Mtb | Submicromolar range | nih.gov |
In Vitro Antiproliferative Activity against Cancer Cell Lines
Quinoline derivatives are a significant class of compounds in anticancer drug discovery, with various derivatives showing potent activity against a range of cancer cell lines. nih.govarabjchem.orgnih.govglobalresearchonline.netnih.gov The mechanisms of action are diverse and can include inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. arabjchem.orgglobalresearchonline.net A specific derivative, 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), has been identified as a potent, class I selective histone deacetylase (HDAC) inhibitor with IC₅₀ values less than 100 nM. nih.gov This compound demonstrated good oral activity in human tumor xenograft models. nih.gov Another related compound, 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt, was shown to induce 99.9% cell kill in human colon tumor cells by inhibiting de novo pyrimidine (B1678525) nucleotide biosynthesis. nih.gov These findings underscore the potential of the 6-fluoroquinoline scaffold in developing novel anticancer agents. The antiproliferative activity of this compound itself has not been specifically reported, but the activity of structurally similar compounds is promising.
Table 3: In Vitro Antiproliferative Activity of Selected Quinoline Derivatives This table presents data for structurally related compounds, highlighting the potential of the 6-fluoroquinoline moiety.
| Compound | Cancer Cell Line(s) | Mechanism of Action | IC₅₀ | Reference |
| CHR-3996 (a 6-fluoroquinoline derivative) | Various human tumor cell lines | Class I HDAC Inhibition | < 100 nM | nih.gov |
| 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt | Human colon tumor cells (Clone A), L1210 leukemia cells | Inhibition of dihydroorotate (B8406146) dehydrogenase | 25-75 µM (effective concentration) | nih.gov |
| Quinoline–chalcone hybrids | Various cancer cell lines | Tubulin polymerization inhibition | 0.009 to 0.016 µM | nih.gov |
| Tetrahydropyridopyrimidine derivatives | RPMI-8226, HL60, HCT116 | HDAC6 inhibition | 2.8 - 3.25 µM | nih.gov |
In Vitro Antimalarial Activity
Quinoline-based compounds have a long history in the treatment of malaria, with chloroquine (B1663885) being a well-known example. biointerfaceresearch.comnih.gov Research continues to explore new quinoline derivatives to combat drug-resistant strains of Plasmodium falciparum. nih.govnih.govresearchgate.netresearchgate.netsciprofiles.com Various synthetic quinoline derivatives have shown moderate to high in vitro antimalarial activities, with IC₅₀ values ranging from the nanomolar to the low micromolar range. nih.govresearchgate.net For instance, some novel quinoline derivatives exhibited excellent antimalarial activity against P. falciparum with IC₅₀ values as low as 0.014 µg/mL. nih.govresearchgate.net While the antimalarial activity of this compound has not been specifically evaluated, the established importance of the quinoline scaffold in antimalarial drug design suggests it could be a candidate for screening.
Table 4: In Vitro Antimalarial Activity of Representative Quinoline Derivatives This table showcases the antimalarial potential of the broader quinoline class, as specific data for this compound was not available.
| Compound Class/ID | Plasmodium falciparum Strain | Activity (IC₅₀) | Reference |
| Quinoline derivatives (4b, 4g, 4i, 12) | Not specified | 0.014 - 5.87 µg/mL | nih.govresearchgate.net |
| Quinoline-pyrazolopyridine hybrids (5p) | 3D7 (CQ-sensitive) | <1.921 µg/mL | nih.gov |
| 4,7-dichloroquinoline | CQ-sensitive and CQ-resistant | 6.7 nM and 8.5 nM | researchgate.net |
| Sulfonylurea-linked quinolines (C2, C3) | Not specified | 65.55% and 68.10% inhibition | sciprofiles.com |
Elucidation of Molecular and Cellular Mechanisms of Action (In Vitro)
The molecular mechanisms of action for quinoline derivatives are diverse and depend on their specific structures. arabjchem.orgglobalresearchonline.netnih.gov As previously mentioned, a 6-fluoroquinoline derivative, CHR-3996, acts as a class I selective HDAC inhibitor. nih.gov HDAC inhibitors are known to play a crucial role in the epigenetic regulation of cancer cells. nih.gov Another fluorinated quinoline derivative was found to inhibit dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway, leading to the depletion of precursors for RNA and DNA synthesis and ultimately cell death. nih.gov For some quinoline-chalcone hybrids, the mechanism involves the inhibition of tubulin polymerization, which disrupts the cell cytoskeleton and leads to cell cycle arrest and apoptosis. nih.gov The combination of quinoline derivatives with other agents, such as fluconazole in the case of antifungal activity, can lead to synergistic effects by inducing the accumulation of reactive oxygen species (ROS) and mitochondrial dysfunction. nih.gov
Application as Chemical Biology Probes
While there is no specific information on the use of this compound as a chemical biology probe, the diverse biological activities and defined mechanisms of action of related quinoline derivatives suggest their potential in this area. nih.gov For example, a potent and selective inhibitor like the 6-fluoroquinoline-based HDAC inhibitor CHR-3996 could be utilized as a probe to study the roles of class I HDACs in various cellular processes. nih.gov Similarly, the inhibitor of dihydroorotate dehydrogenase could serve as a valuable tool to investigate the intricacies of pyrimidine metabolism and its impact on cell proliferation and survival. nih.gov The development of fluorescently tagged or biotinylated versions of such compounds would further enhance their utility as probes for target identification and visualization within cells.
Structure Activity Relationship Sar Studies for Fluoroquinoline Ethanol Scaffolds
Influence of Fluoroquinoline Ring Substituents on Biological Potency and Selectivity
The substitution pattern on the fluoroquinoline ring is a critical determinant of the biological potency and selectivity of this class of compounds. The nature and position of various substituents can significantly modulate the molecule's interaction with its biological target, as well as its pharmacokinetic properties. nih.gov
The substituent at the R7 position of the quinolone ring, for instance, has been shown to greatly influence potency, spectrum of activity, and pharmacokinetics. nih.gov An interesting observation is that increasing the bulkiness of the R7 substituent can offer protection from bacterial efflux pumps, thereby reducing the likelihood of bacterial resistance. nih.gov This position is considered to be one that directly interacts with key enzymes like DNA gyrase or topoisomerase IV. nih.gov
Furthermore, quantitative structure-activity relationship (QSAR) models have highlighted the importance of physicochemical properties governed by ring substituents. For example, in some series, polarity has been identified as a major contributing factor to potency against certain bacterial strains like Staphylococcus aureus, balanced by lipophilicity and electron density around an acetamide (B32628) group. dntb.gov.ua In contrast, for activity against other bacteria such as Bacillus subtilis, the electron density around the introduced acetamide group appears to be the primary determining factor, with a more variable influence from lipophilicity. dntb.gov.ua
Increasing the lipophilicity of fluoroquinolones through specific substitutions has also been correlated with an improvement in antiproliferative efficacy in some contexts, suggesting that this property can be tuned for different therapeutic applications. nih.gov The strategic placement of substituents can therefore be used to fine-tune the biological activity profile of the fluoroquinoline scaffold.
Table 1: Influence of Fluoroquinoline Ring Substituents on Antibacterial Activity
| Position | Substituent Type | Effect on Activity | Reference |
| R7 | Bulky Groups | Increased potency and anti-anaerobic activity; reduced susceptibility to efflux pumps. | nih.gov |
| Various | Groups affecting polarity | Major factor for potency against S. aureus. | dntb.gov.ua |
| Various | Groups affecting electron density | Major factor for potency against B. subtilis. | dntb.gov.ua |
| Various | Lipophilic Groups | Correlated with improved antiproliferative efficacy. | nih.gov |
Role of the Ethanol (B145695) Side Chain and its Modifications on Activity
Esterification of a carboxylic acid group, a common modification in quinolone chemistry, highlights how changes at this end of the molecule can impact activity. mdpi.com While not a direct modification of an existing ethanol group, the creation of esters from a precursor acid demonstrates the principle that altering the side chain's polarity and size affects biological outcomes. For example, in some fluoroquinolone derivatives, the length of an ester chain has been shown to have a variable effect on antibacterial activity against Gram-positive and Gram-negative bacteria, with an optimal chain length often observed for efficacy. mdpi.com
The introduction of fluorine into side chains is another strategy that can have complex effects on a compound's physicochemical properties. researchgate.net Fluorination can modulate a compound's potency, metabolic stability, acidity (pKa), and lipophilicity (LogP). researchgate.net While the specific effects of modifying the ethanol side chain of 2-(6-fluoroquinolin-2-yl)ethanol are not extensively detailed in the provided context, the principles derived from analogous modifications are highly relevant. For instance, converting the hydroxyl group of the ethanol side chain to an ether or an ester would alter the molecule's hydrogen bonding capacity and lipophilicity, which would be expected to influence its biological activity and pharmacokinetic profile.
Table 2: Potential Modifications of the Ethanol Side Chain and Their Predicted Effects
| Modification | Predicted Effect on Physicochemical Properties | Potential Impact on Biological Activity |
| Esterification | Increased lipophilicity, loss of hydrogen bond donor | Altered solubility, membrane permeability, and target binding. |
| Etherification | Increased lipophilicity (depending on the alkyl group), loss of hydrogen bond donor | Altered solubility and metabolic stability. |
| Oxidation to Aldehyde/Carboxylic Acid | Increased polarity, introduction of hydrogen bond acceptor/donor | Potential for new target interactions, altered solubility. |
| Replacement with bioisosteres | Varied effects depending on the isostere | Fine-tuning of potency and selectivity. |
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful computational tool in drug discovery that helps to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. researchgate.netnih.gov For fluoroquinoline-ethanol scaffolds, pharmacophore models can be developed based on the structures of known active compounds to guide the design of new, potentially more potent derivatives.
A pharmacophore model typically consists of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). researchgate.net By analyzing a set of structurally diverse but biologically active fluoroquinolone derivatives, a common pharmacophore hypothesis can be generated. This model then serves as a template for virtual screening of compound libraries to identify novel molecules that fit the required spatial arrangement of features and are therefore likely to be active. researchgate.netnih.gov
Ligand-based drug design for this class of compounds would involve the following steps:
Selection of a training set: A diverse set of fluoroquinoline derivatives with known biological activities is compiled.
Conformational analysis: The possible low-energy conformations of these molecules are generated.
Pharmacophore model generation: The common chemical features and their spatial relationships that are critical for activity are identified. For instance, a model might include the fluoroquinoline ring system as an aromatic/hydrophobic feature, the nitrogen in the quinoline (B57606) as a hydrogen bond acceptor, and the hydroxyl group of the ethanol side chain as a hydrogen bond donor or acceptor.
Model validation: The generated pharmacophore model is tested for its ability to distinguish between active and inactive compounds.
Virtual screening and new compound design: The validated model is used to screen databases for new chemical entities or to guide the modification of the existing scaffold to better fit the pharmacophore features, as suggested by SAR studies. rsc.orgnih.gov
This approach allows for the rational design of new derivatives of this compound with potentially improved biological profiles.
Table 3: Common Pharmacophore Features in Fluoroquinolone Derivatives
| Pharmacophore Feature | Corresponding Chemical Moiety | Role in Biological Activity |
| Aromatic Ring (AR) | Fluoroquinoline core | Stacking interactions with the target (e.g., DNA bases). |
| Hydrogen Bond Acceptor (HBA) | Quinoline nitrogen, carbonyl oxygen (if present) | Interaction with amino acid residues in the target protein. |
| Hydrogen Bond Donor (HBD) | Ethanol hydroxyl group, amine (if present) | Interaction with amino acid residues in the target protein. |
| Hydrophobic (HY) | Aromatic ring, alkyl substituents | Van der Waals interactions with hydrophobic pockets of the target. |
Future Research Directions and Translational Perspectives
Design and Synthesis of Advanced 2-(6-Fluoroquinolin-2-yl)ethanol Derivatives
The design and synthesis of advanced derivatives of this compound are centered on optimizing its pharmacological profile by modifying its core structure. A key area of focus has been the development of histone deacetylase (HDAC) inhibitors. For instance, a novel series of HDAC inhibitors with potent enzymatic and cell proliferation inhibitory activities were developed, leading to the discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996). nih.gov This compound demonstrated class I subtype selectivity and favorable oral bioavailability. nih.gov The design strategy involved modulating the polar surface area through the introduction of unique linking groups to enhance activity in cell-based assays. nih.gov
Further synthetic endeavors could explore modifications at various positions of the quinoline (B57606) ring and the ethanol (B145695) side chain. Structure-activity relationship (SAR) studies on related quinoline derivatives have shown that the nature and position of substituents significantly influence biological activity. nih.gov For example, in a series of 14-membered 2-fluoro ketolides, substitutions at the C11 position led to compounds with enhanced antibacterial activity. nih.gov Similarly, the synthesis of quinoline-embelin derivatives has yielded compounds with potential cardioprotective effects, with the activity being influenced by the substituent on the pyridine (B92270) ring. nih.govacs.orgnih.gov These findings suggest that systematic modifications to the this compound scaffold could lead to the discovery of new potent and selective therapeutic agents.
Exploration of Novel Therapeutic Applications Beyond Current Scope
While initial research has highlighted the potential of this compound derivatives in oncology, particularly as HDAC inhibitors, the versatile quinoline scaffold suggests a much broader therapeutic potential.
Antiviral Activity: Fluoroquinolones, a class of compounds structurally related to this compound, have demonstrated antiviral activity against a range of viruses, including single-stranded RNA viruses like Dengue, Zika, and Hepatitis C virus (HCV). nih.govmdpi.com The proposed mechanisms of action include interference with viral entry and inhibition of viral helicase. mdpi.com Some fluoroquinolones have also shown inhibitory effects against SARS-CoV-2 and MERS-CoV at high micromolar concentrations. nih.gov Furthermore, certain 6-desfluoroquinolones have been identified as inhibitors of HIV-1 Tat-mediated transcription. future-science.com These findings provide a strong rationale for evaluating this compound and its derivatives for their potential as broad-spectrum antiviral agents.
Neuroprotective Effects: The quinoline core is present in several compounds with neuroprotective properties. Research has indicated that histone deacetylase 6 (HDAC6) inhibitors may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease. nih.gov Given that derivatives of this compound have shown HDAC inhibitory activity, exploring their potential in neurodegenerative disease models is a logical next step.
Cardioprotective Potential: Recent studies on quinoline-embelin derivatives have revealed their ability to mitigate doxorubicin-induced cardiotoxicity by acting on oxidative stress and apoptosis. nih.govacs.orgnih.gov This opens up the possibility of developing this compound-based compounds as adjunctive therapies to reduce the cardiac side effects of chemotherapy.
Integration of Computational and Experimental Approaches for Rational Design
The rational design of next-generation this compound derivatives will heavily rely on the synergy between computational modeling and experimental validation.
Computational Modeling: Techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking are invaluable for understanding the interactions between a ligand and its target protein. nih.govresearchgate.net For instance, in the design of novel quinoline-based anticancer agents, CoMFA (Comparative Molecular Field Analysis) has been used to create 3D-QSAR models that correlate the three-dimensional structures of compounds with their biological activity. nih.gov These models help in identifying key structural features required for enhanced inhibitory activity, thereby guiding the design of more potent molecules. nih.gov Molecular dynamics simulations can further be employed to study the stability of ligand-protein complexes. researchgate.net
Experimental Validation: The predictions from computational models must be validated through experimental assays. This iterative cycle of design, synthesis, and testing is crucial for the successful development of new drugs. For example, in the development of CHR-3996, computational tools were likely used to guide the modulation of the polar surface area, and the resulting compounds were then synthesized and evaluated in enzymatic and cellular assays to confirm their activity and selectivity. nih.gov An integrated computational approach has also been successfully applied to a series of quinazoline (B50416) derivatives to identify potential antimalarial agents, with the designed molecules being subsequently synthesized and evaluated. researchgate.net
Development of this compound-Based Chemical Tools and Probes
To further elucidate the mechanism of action and identify new biological targets of this compound and its derivatives, the development of chemical tools and probes is essential. These probes can be designed by attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to the core scaffold.
Fluorescent Probes: Fluorescently labeled derivatives of this compound could be used for cellular imaging to visualize the subcellular localization of the compound and its interaction with target proteins. The design of such probes requires careful consideration of the attachment point of the fluorophore to ensure that the biological activity of the parent molecule is retained. For example, fluorescent probes have been successfully developed for targeting the NLRP3 inflammasome, allowing for its detection in cells via confocal microscopy. nih.govresearchgate.net
Biotinylated Probes: Biotin-tagged probes are valuable for affinity-based target identification. These probes can be used to pull down their protein targets from cell lysates, which can then be identified by techniques such as mass spectrometry. This approach has been used to identify the binding partners of various small molecules. The synthesis of such probes often involves a linker to minimize steric hindrance between the biotin tag and the binding site of the target protein. nih.govresearchgate.net
The development of such chemical tools based on the this compound scaffold would provide invaluable insights into its biological functions and pave the way for the discovery of novel therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
